molecular formula C13H13FN2 B060406 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180161-14-2

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Katalognummer B060406
CAS-Nummer: 180161-14-2
Molekulargewicht: 216.25 g/mol
InChI-Schlüssel: FBWKDFSEFVFKFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives often involves strategic functionalization to introduce various substituents, enhancing the molecule's biological activity or altering its physical properties. For compounds like "6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," synthesis could involve a multi-step process including halogenation, cyclization, and substitution reactions. Such processes are crucial for the introduction of the fluoro group and the tetrahydropyridinyl group onto the indole skeleton, which are key for the compound's activity and selectivity (Mattsson et al., 2013).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical in determining their interaction with biological targets. The presence of a fluoro group at the 6-position and a tetrahydropyridinyl group at the 3-position on the indole ring system significantly influences the molecule's electronic distribution, conformational preference, and thus its receptor binding affinity and specificity. Structural analyses, including X-ray crystallography and density functional theory (DFT) studies, often reveal insights into the conformations and electronic properties essential for activity (Yao et al., 2023).

Wissenschaftliche Forschungsanwendungen

  • Serotonin Receptor Agonists and Antagonists : Some derivatives of this compound family, including closely related structures, have been investigated as potential serotonin receptor (5-HT6) agonists and antagonists. These compounds show promise in modulating various neurological and psychological conditions due to their activity at serotonin receptors. For instance, N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives have been shown to have high affinity for the 5-HT6 receptor, some acting as antagonists with potential for cognitive enhancement and antidepressant-like properties (Zajdel et al., 2016).

  • PET Radiopharmaceuticals : Certain fluorine-18 labeled derivatives of indole, which are structurally similar to the queried compound, have been developed for use in positron emission tomography (PET) imaging. These compounds have potential applications in diagnosing and monitoring neurological diseases by targeting specific protein accumulations or enzyme activities in the brain. For example, [(18)F]T807 is a potent agent for imaging tau protein aggregates in neurodegenerative diseases (Shoup et al., 2013).

  • Cancer Research : Some indole derivatives are being explored as potential markers or inhibitors of enzymes involved in cancer progression, like tryptophan 2,3-dioxygenase (TDO). For example, 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole has shown potential as a PET tracer for targeting TDO, an enzyme increasingly expressed in certain tumor types (Qiao et al., 2019).

  • Anticonvulsant Research : Some indole derivatives have been synthesized and evaluated for anticonvulsant activities. These compounds are tested for their efficacy in various seizure models, indicating potential use in treating epilepsy or other convulsive disorders (Ahuja & Siddiqui, 2014).

Safety and Hazards

The safety information for this compound indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-T1D receptor . This receptor is a part of the serotonin receptor family, which plays a crucial role in neurotransmission and the regulation of various physiological processes.

Mode of Action

This compound acts as a selective antagonist at the 5-T1D receptor . By binding to this receptor, it prevents the normal signaling process, thereby modulating the activity of the receptor.

Biochemical Pathways

The compound’s action on the 5-T1D receptor affects the serotonin signaling pathway . This pathway is involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and cognition. By acting as an antagonist, the compound can modulate these processes.

Pharmacokinetics

The molecular weight of this compound is 218.23 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is recommended to be stored at -20°C for stability

Eigenschaften

IUPAC Name

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWKDFSEFVFKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453476
Record name 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180161-14-2
Record name 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-fluoroindole (2 g, 15 mmol) and 4-piperidone (3 g, 19.6 mmol) in 2 N solution of KOH in MeOH (60 mL) was stirred at reflux for 72 h. The mixture was concentrated to ¼ volume, diluted with H20 and filtered affording 2.5 g (77%) as a pale yellow solid: mp 202-204° C.; MS (APCI) m/z 217 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and 4-piperidone monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml). The mixture was then heated under reflux under nitrogen for 18 hours and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 hours. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 hour and the precipitated solid isolated by filtration and dried at 50° C. in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Beginning with 11.6 gm (86.0 mMol) 6-fluoro-1H-indole and 26.5 gm (172 mMol) 4-piperidone hydrochloride monohydrate, 11.0 gm (59%) of the title compound were recovered as a light tan solid.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods V

Procedure details

Powdered potassium hydroxide (144.4 g) was added carefully to a mechanically stirred mixture of 6-fluoroindole (49.23 g, 0.364 mol) and piperidine monohydrate (111.93 g, 0.728 mol) in methanol (1500 ml) The mixture was then heated under reflux under nitrogen for 18 h and then more potassium hydroxide (40 g) was added and the reaction mixture heated under reflux for a further 4 h. The reaction mixture was allowed to cool to room temperature and poured onto ice-water (3000 ml) and stirred for 1 h and the precipitated solid isolated by filtration and dried at 50C in vacuo to give a solid.
Quantity
144.4 g
Type
reactant
Reaction Step One
Quantity
49.23 g
Type
reactant
Reaction Step One
Name
piperidine monohydrate
Quantity
111.93 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.